Lipophilicity (logP) Comparison
The target compound has a predicted logP of 1.91 . This value is higher than that of 5‑phenyl‑1,2,4‑triazin‑3‑amine (logP 1.24) and 5‑(4‑methylphenyl)‑1,2,4‑triazin‑3‑amine (logP 1.74) , but slightly lower than that of 5‑(4‑chlorophenyl)‑1,2,4‑triazin‑3‑amine (logP 1.96) . The ethyl group thus confers intermediate lipophilicity that may offer a favorable balance between passive membrane permeability and aqueous solubility.
Phenyl: 1.24
4‑Methylphenyl: 1.74
4‑Chlorophenyl: 1.96
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.91 |
| Comparator Or Baseline | 5‑phenyl: 1.24; 5‑(4‑methylphenyl): 1.74; 5‑(4‑chlorophenyl): 1.96 |
| Quantified Difference | ΔlogP vs phenyl: +0.67; vs methyl: +0.17; vs chloro: −0.05 |
| Conditions | Predicted logP values retrieved from Chembase database entries. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and metabolic clearance; the intermediate logP of this compound positions it as a distinct candidate when a defined lipophilicity window is required for CNS or systemic exposure.
